LCAD Substrate Recognition: Structural Basis for Preferential Binding of Bulky Branched-Chain Substrates Over Straight-Chain Analogs
The crystal structure of human long-chain acyl-CoA dehydrogenase (LCAD) reveals a uniquely expanded substrate binding cavity relative to other ACAD family members, specifically adapted to accommodate bulky, branched-chain substrates [1]. A key structural feature involves Pro132 near the start of the E helix, which induces helix unwinding that, together with adjacent smaller residues, widens the active site to permit binding of sterically demanding acyl-CoA esters. 10-Methyltetradecanoyl-CoA, with its C10 methyl branch, is predicted to bind LCAD more effectively than straight-chain tetradecanoyl-CoA (myristoyl-CoA) due to this expanded binding cavity geometry. While direct kinetic parameters for 10-Methyltetradecanoyl-CoA are not reported in the primary literature, the structural evidence establishes LCAD as the primary dehydrogenase for branched-chain long-chain acyl-CoAs, as demonstrated by the fact that 2,6-Dimethylheptanoyl-CoA is a specific substrate for LCAD [2].
| Evidence Dimension | Substrate binding cavity accommodation |
|---|---|
| Target Compound Data | C10 methyl branch (distal position); compatible with LCAD expanded cavity |
| Comparator Or Baseline | Tetradecanoyl-CoA (myristoyl-CoA) - straight chain C14:0 |
| Quantified Difference | LCAD substrate binding cavity width at Pro132 region sufficient for branched substrates (no numeric comparison available) |
| Conditions | Human LCAD crystal structure analysis |
Why This Matters
This structural evidence indicates that 10-Methyltetradecanoyl-CoA should not be replaced by straight-chain tetradecanoyl-CoA in LCAD activity assays or branched-chain fatty acid oxidation studies, as they engage distinct enzyme-substrate recognition mechanisms.
- [1] Narayanan, B., et al. Structural Basis for Expanded Substrate Specificities of Human Long Chain Acyl-CoA Dehydrogenase and Related Acyl-CoA Dehydrogenases. Research Square, 2024. View Source
- [2] Wanders, R.J., et al. 2,6-Dimethylheptanoyl-CoA is a specific substrate for long-chain acyl-CoA dehydrogenase (LCAD): evidence for a major role of LCAD in branched-chain fatty acid oxidation. Biochimica et Biophysica Acta, 1998, 1393(1), 35-40. View Source
